molecular formula C5H3F9O2 B13418050 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- CAS No. 73825-97-5

2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)-

Cat. No.: B13418050
CAS No.: 73825-97-5
M. Wt: 266.06 g/mol
InChI Key: GWKLAAZIVXDZKM-UHFFFAOYSA-N
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Description

2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- (CAS 993-95-3) is a fluorinated alcohol derivative characterized by a trifluoroethoxy (-OCH₂CF₃) substituent at the hydroxyl-bearing carbon of a hexafluorinated propanol backbone. Its molecular formula is C₅H₃F₉O₂, with a molecular weight of 278.06 g/mol. The compound exhibits high polarity due to its extensive fluorination and hydrogen-bonding capacity, making it a unique solvent in synthetic chemistry and analytical applications. It has been identified as a metabolite of the anesthetic sevoflurane and is utilized in specialized liquid chromatography (LC) as an eluent additive to separate structurally similar antimicrobials. Its solvation properties also enhance reaction rates in epoxidation and solvolysis reactions.

Properties

CAS No.

73825-97-5

Molecular Formula

C5H3F9O2

Molecular Weight

266.06 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)propan-2-ol

InChI

InChI=1S/C5H3F9O2/c6-2(7,8)1-16-3(15,4(9,10)11)5(12,13)14/h15H,1H2

InChI Key

GWKLAAZIVXDZKM-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 2-propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- typically involves:

  • Starting from hexafluoroacetone or its derivatives.
  • Introduction of the trifluoroethoxy group via nucleophilic substitution or etherification.
  • Use of strong bases and fluorinating agents to achieve high fluorination.
  • Catalytic hydrogenation or hydrogenolysis steps to reduce intermediates to the desired alcohol ether.

The process is often carried out under inert atmosphere (nitrogen) to prevent side reactions and requires purification steps such as extraction, drying, and distillation to isolate the pure product.

Detailed Stepwise Synthesis from Literature

A representative synthesis pathway reported involves the following key steps:

Step Reagents/Conditions Description Outcome/Purity
1 Potassium acetate suspension in dimethylformamide (DMF), CF3-CHCCF3 (hexafluoroacetone derivative), room temp, overnight stirring under nitrogen Nucleophilic substitution to form intermediate fluorinated ether Intermediate formed, mixed with water and saturated NaCl for phase separation
2 Concentration under reduced pressure, dissolution in ethanol, addition of concentrated sulfuric acid, stirring overnight Acid-catalyzed etherification and rearrangement Conversion to target fluorinated alcohol ether
3 Extraction with ethyl acetate, washing with water until neutral pH, drying over sodium sulfate Purification of organic phase Removal of impurities
4 Vacuum distillation at ~58.2 °C Isolation of pure 2-propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- Product purity by GC: 99.95%

This method yields the compound with high selectivity and purity, suitable for further synthetic applications.

Alternative Preparation via Recovery from Waste Streams

A patented process describes recovering the compound from waste streams generated during sevoflurane synthesis. This involves:

  • Separating hydrolyzable precursors of the compound from reaction mixtures.
  • Heating with strong protic acids (e.g., sulfuric acid, methanesulfonic acid) at controlled temperatures to hydrolyze precursors into the target alcohol ether.
  • Purification via phase separation and distillation.

This recovery process is economically advantageous and environmentally beneficial by recycling valuable fluorinated intermediates.

Catalytic Hydrogenolysis Approach

Another approach involves hydrogenolysis of fluorinated carbonyl compound hydrates or hemiacetals:

  • Starting from hexafluoroacetone hydrate or fluoral derivatives.
  • Using palladium-based catalysts supported on activated charcoal.
  • Conducting liquid phase hydrogenation under hydrogen atmosphere.
  • Employing tertiary aliphatic amine co-catalysts to enhance reaction rates.

This method offers flexibility in using crude starting materials and avoids costly catalyst deactivation issues. It is scalable and has been industrially applied for producing hexafluoroisopropanol derivatives.

Analytical Data and Reaction Conditions Summary

Parameter Details
Starting Materials Hexafluoroacetone derivatives, CF3-CHCCF3, potassium acetate, potassium fluoride, acids (H2SO4, HCl)
Solvents Dimethylformamide (DMF), ethanol, ethyl acetate
Catalysts Palladium on activated charcoal, acid catalysts (sulfuric acid, methanesulfonic acid)
Temperature Room temperature to 100 °C depending on step
Reaction Time Several hours to overnight (typically 7-24 h)
Purification Extraction, drying over Na2SO4, vacuum distillation
Product Boiling Point ~58.2 °C
Product Purity Up to 99.95% by gas chromatography (GC)

Research Results and Observations

  • The synthesis yields a highly pure product with minimal side products, confirmed by GC and NMR analyses.
  • The catalytic hydrogenolysis method shows high conversion efficiency (~80-100%) with palladium catalysts, though catalyst cost and lifetime are considerations.
  • Recovery from waste streams enables sustainable production, reducing raw material costs and environmental impact.
  • The compound’s strong polarity and hydrogen bonding enable its use as a solvent and intermediate in fluorinated compound syntheses.
  • Different preparation methods offer trade-offs between cost, scalability, catalyst use, and purity, allowing selection based on industrial needs.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong bases or acids to facilitate the exchange of functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce simpler alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in various organic reactions, particularly those involving polar or ionic compounds.

    Biology: The compound is employed in the preparation of biological samples for analysis, due to its ability to dissolve a wide range of biomolecules.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and coatings

Mechanism of Action

The mechanism by which 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- exerts its effects is primarily through its high polarity and strong hydrogen-bonding capabilities. These properties enable it to interact with various molecular targets, facilitating chemical reactions and enhancing the solubility of other compounds. The compound’s ability to donate and accept hydrogen bonds makes it a versatile solvent and reagent in many chemical processes .

Comparison with Similar Compounds

Key Differences :

  • Compared to TFE, it has higher fluorine content and bulkier substituents, influencing solvent polarity and boiling point.

Physicochemical Properties

  • Polarity: The compound’s polarity is higher than TFE but comparable to HFIP, as evidenced by Reichardt’s ET(30) scale. In protic solvents, HFIP and TFE show linear correlations between ET(nile red) and solvent nucleophilicity, with HFIP having a higher ET value due to stronger hydrogen-bond donor (HBD) capacity.
  • Boiling Point : While exact data are unavailable, molecular weight and fluorine content suggest a higher boiling point than TFE (78–80°C) and HFIP (58°C).
  • Solvent Strength : Its trifluoroethoxy group enhances electron-withdrawing effects, making it superior to HFIP in stabilizing charged intermediates during solvolysis.

Biological Activity

The compound 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- , commonly referred to as HFIP (hexafluoroisopropanol), is a fluorinated alcohol with unique physicochemical properties that influence its biological activity. This article explores its biological activity through various studies and applications in biochemical research.

  • Molecular Formula : C₃H₂F₆O
  • Molecular Weight : 168.04 g/mol
  • Boiling Point : 59°C
  • Melting Point : -4°C
  • Density : 1.619 g/cm³

HFIP is miscible with water and common organic solvents such as chloroform and ether. Its high polarity and ability to act as a hydrogen bond donor make it a versatile solvent in various chemical reactions and biological applications .

1. Solvent Effects on Peptide Self-Assembly

Recent studies have shown that HFIP can induce self-assembly of peptides into structured forms. For instance, a study demonstrated that HFIP facilitated the formation of microribbons from the aromatic dipeptide Tyr-Phe (YF) when dried on a glass surface. This self-assembly behavior was distinct from that induced by other solvents like 2,2,2-trifluoroethanol (TFE), which produced microspheres instead .

2. Catalytic Properties

HFIP has been noted for its role as a catalyst in various organic reactions:

  • Friedel-Crafts Reactions : HFIP enhances the Friedel-Crafts alkylation process due to its strong hydrogen-bond donating ability and high polarity. It has been utilized effectively for synthesizing complex organic molecules under mild conditions .
  • Epoxidation Reactions : The compound significantly increases the rate of epoxidation reactions when used with hydrogen peroxide. Studies indicated that HFIP could facilitate the Baeyer-Villiger oxidation of cyclic ketones at an accelerated rate compared to traditional solvents .

Case Study 1: Peptide Assembly

In a controlled experiment, researchers utilized HFIP to dissolve small peptides and observed their self-assembly into nanostructures. Scanning Electron Microscopy (SEM) images revealed that the structures formed were highly ordered and exhibited potential for applications in drug delivery systems .

Case Study 2: Organic Synthesis

A recent publication detailed the use of HFIP in promoting the synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines. The study highlighted the efficiency of HFIP as a solvent that enabled high yields (up to 95%) without the need for transition metals or oxidants, showcasing its green chemistry credentials .

Comparative Analysis of Solvent Effects

Solvent Self-Assembly Morphology Reaction Type Yield (%)
HFIPMicroribbonsFriedel-CraftsHigh
TFEMicrospheresEpoxidationModerate
EthanolRandom AggregatesStandard ReactionsLow

Q & A

Q. What are the established methods for synthesizing 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)-, and how can reaction conditions be optimized?

Answer: The synthesis typically involves fluorination of isopropanol derivatives using fluorinating agents like sulfur tetrafluoride (SF₄) or HF in the presence of catalysts. A patented method (U.S. Patent 4,647,706) describes the reaction of trifluoroethanol with hexafluoropropene under controlled conditions to yield the compound . Key optimization parameters include:

  • Temperature: 50–120°C to balance reaction rate and side-product formation.
  • Catalyst: Use of Lewis acids (e.g., BF₃) to enhance fluorination efficiency.
  • Purification: Fractional distillation under reduced pressure (boiling point: ~284 K) to isolate high-purity product .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical due to the compound’s high fluorine content. Peaks for CF₃ groups appear at ~-75 ppm (trifluoroethoxy) and ~-85 ppm (hexafluoroisopropyl) .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) reveals molecular ion clusters at m/z 232 (M⁺) with fragmentation patterns confirming substituents .
  • Gas Chromatography (GC): Retention time comparison against standards ensures purity (>99% by GC-FID) .

Q. What safety protocols are essential for handling this fluorinated alcohol in laboratory settings?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated vapors.
  • Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile) and safety goggles.
  • Storage: Inert gas-purged containers to prevent hydrolysis.
  • Emergency Response: Neutralize spills with sodium bicarbonate; consult SDS for HFIP analogs (e.g., H:0265 classification) .

Advanced Research Questions

Q. How does the compound’s strong hydrogen-bond acidity influence its role in solvent-mediated reactions?

Answer: The compound’s high acidity (pKa ~9.5) arises from the electron-withdrawing trifluoromethyl and trifluoroethoxy groups, stabilizing deprotonation . This property enhances its utility in:

  • Catalysis: Stabilizing transition states in Diels-Alder reactions via hydrogen-bond donation.
  • Solvent Effects: Facilitating SN1 reactions by stabilizing carbocations.
    Methodological Insight: Calorimetric titration with bases (e.g., pyridine) quantifies hydrogen-bond acidity .

Q. What contradictions exist in reported thermochemical data for gas-phase ion-molecule reactions involving this compound?

Answer: Discrepancies in ΔrH° values for anion adducts (e.g., F⁻ binding) are noted:

ReactionΔrH° (kJ/mol)Source
F⁻ + C₃H₂F₆O → F⁻•C₃H₂F₆O197 ± 8.4Larson & McMahon, 1983
CN⁻ + C₃H₂F₆O → CN⁻•C₃H₂F₆O105 ± 15Larson & McMahon, 1987
Potential causes include differences in experimental setups (e.g., ion trap vs. flow systems) or incomplete solvation models. Researchers should validate using high-pressure mass spectrometry (HPMS) .

Q. How can computational chemistry predict the environmental persistence of this compound and its degradation byproducts?

Answer:

  • DFT Calculations: Model bond dissociation energies (BDEs) for C-F bonds to estimate hydrolysis rates.
  • Environmental Fate: Predict hydrolysis pathways using software like EPI Suite. For example, trifluoroacetic acid (TFA) is a likely degradation product .
  • Validation: Compare with LC-MS/MS analysis of aqueous stability studies (half-life >100 days at pH 7) .

Q. What advanced techniques resolve structural ambiguities in derivatives of this compound?

Answer:

  • X-ray Crystallography: Resolve steric effects from bulky fluorinated groups (e.g., in boronate esters; CAS 449804-09-5) .
  • Dynamic NMR: Study conformational exchange in trifluoroethoxy groups (e.g., variable-temperature ¹⁹F NMR) .

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